Ethylamine hydrobromide
Overview
Description
Ethylamine hydrobromide is an organic compound with the chemical formula C₂H₇N·HBr. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
Ethylamine hydrobromide, also known as ethylammonium bromide , is an organic compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, amines . In the presence of excess ethylamine, there is a possibility of a reversible reaction. The ethylamine removes a hydrogen from the diethylammonium ion to give free diethylamine, a secondary amine .
Biochemical Pathways
It’s known that amines, the primary targets of this compound, play crucial roles in various biochemical pathways, including the synthesis of proteins, alkaloids, and neurotransmitters .
Pharmacokinetics
It’s known that the compound has a molecular weight of 126 , and it’s soluble in water , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its interaction with amines, it can be inferred that the compound may influence processes regulated by amines, such as protein synthesis and neurotransmission .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, at high temperatures, this compound can decompose to produce ammonia and hydrogen bromide . Moreover, its solubility in water suggests that the compound’s action, efficacy, and stability could be influenced by the aqueous environment in which it is dissolved.
Biochemical Analysis
Biochemical Properties
Ethylamine hydrobromide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophilic base, participating in substitution reactions. This compound interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, releasing ammonia and hydrogen peroxide in the process
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain receptors and enzymes, leading to changes in intracellular signaling cascades . These changes can impact gene expression, resulting in altered protein synthesis and metabolic activity. Additionally, this compound has been observed to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can act as an inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of monoamines, which play a crucial role in neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . For example, in animal studies, low doses of this compound have been shown to enhance certain metabolic processes, whereas high doses can lead to cellular toxicity and organ damage. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as amine oxidases, which play a role in the metabolism of amines These interactions can influence the levels of metabolites and the overall metabolic flux within cells Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in the concentrations of key metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s cellular distribution and its potential effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine hydrobromide can be synthesized through the reaction of ethylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where ethylamine reacts with hydrobromic acid to form this compound: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{HBr} \rightarrow \text{C}_2\text{H}_7\text{N}·\text{HBr} ]
Industrial Production Methods
In industrial settings, this compound is produced by the direct reaction of ethylamine with hydrobromic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Chemical Reactions Analysis
Types of Reactions
Ethylamine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamine group acts as a nucleophile.
Acid-Base Reactions: As a weak acid, this compound can react with bases to form ethylamine and a salt.
Decomposition: At high temperatures, this compound decomposes to produce ethylamine and hydrogen bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as ethanol or water.
Acid-Base Reactions: Reagents include strong bases like sodium hydroxide or potassium hydroxide.
Decomposition: This reaction occurs at elevated temperatures, typically above 160°C.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines and corresponding halides.
Acid-Base Reactions: Products include ethylamine and the corresponding salt.
Decomposition: Products are ethylamine and hydrogen bromide.
Scientific Research Applications
Ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
Biology: this compound is used in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.
Medicine: It is used in the synthesis of various drugs and therapeutic agents.
Industry: This compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Ethylamine hydrobromide can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Dithis compound: Contains two ethyl groups attached to the nitrogen atom.
Trithis compound: Contains three ethyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific reactivity and solubility properties, making it particularly useful in organic synthesis and industrial applications .
Properties
IUPAC Name |
ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDZRMOBIIQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-04-7 (Parent) | |
Record name | Ethylamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1060475 | |
Record name | Ethylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-55-5 | |
Record name | Ethanamine, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10430J81ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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